molecular formula C19H15N5S B11470193 2-(1H-indol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1H-indol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11470193
M. Wt: 345.4 g/mol
InChI Key: VBGDJXCDANGXMS-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that combines several important structural motifs, including indole, benzothiophene, and triazolopyrimidine. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzothiophene and triazolopyrimidine moieties can be introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C19H15N5S

Molecular Weight

345.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H15N5S/c1-3-7-14-11(5-1)13(9-20-14)17-22-18-16-12-6-2-4-8-15(12)25-19(16)21-10-24(18)23-17/h1,3,5,7,9-10,20H,2,4,6,8H2

InChI Key

VBGDJXCDANGXMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CNC6=CC=CC=C65

Origin of Product

United States

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